molecular formula C10H18Cl2N2 B6344312 (Butan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride CAS No. 1240572-75-1

(Butan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride

Cat. No. B6344312
CAS RN: 1240572-75-1
M. Wt: 237.17 g/mol
InChI Key: JCNRYHXNKHHFPJ-UHFFFAOYSA-N
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Description

(Butan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride, also known as BPMA dihydrochloride, is a synthetic amine derivative of pyridine and butan-2-yl, which has been extensively studied in recent years for its potential applications in scientific research. This compound is a white crystalline solid, insoluble in water, with a molecular weight of 213.14 g/mol and a melting point of 98-99 °C. BPMA dihydrochloride is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry, and has been studied for its potential use in various biochemical and physiological applications.

Scientific Research Applications

Coordination Chemistry and Ligand Properties

Pyridine derivatives are crucial in coordination chemistry due to their ability to act as ligands, forming complex compounds with metals. Studies highlight the synthesis, properties, and applications of complexes formed with pyridine-based ligands, showcasing their potential in spectroscopy, magnetism, and biological activity. For instance, research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes illustrates their diverse applications, including their spectroscopic properties and biological relevance (Boča, Jameson, & Linert, 2011).

Synthesis of N-heterocycles

Amine derivatives play a significant role in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The use of tert-butanesulfinamide in asymmetric synthesis of piperidines, pyrrolidines, and azetidines highlights the importance of amine derivatives in accessing structurally diverse and biologically significant N-heterocycles (Philip et al., 2020).

Applications in Medicinal Chemistry

Derivatives of pyridine and similar amines find extensive use in medicinal chemistry, serving as key scaffolds in the development of drugs targeting various diseases. Their incorporation into molecules can significantly affect the pharmacological profile, enhancing activity against targets of interest. For instance, heterocyclic N-oxide molecules, including pyridine derivatives, have shown potential in organic synthesis, catalysis, and drug development, offering new avenues for therapeutic intervention (Li et al., 2019).

Chemosensing Applications

Pyridine derivatives are also utilized in the design of chemosensors due to their ability to bind selectively to ions and molecules, facilitating the detection of various species. Their electronic properties make them excellent candidates for developing sensitive and selective sensors for environmental, biological, and chemical analyses (Abu-Taweel et al., 2022).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, amine-functionalized sorbents, including those derived from pyridine, have been explored for pollutant removal, demonstrating effectiveness in capturing and removing hazardous substances from water and other matrices. Such applications underscore the versatility of pyridine and amine derivatives in addressing environmental challenges (Ateia et al., 2019).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)butan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-3-9(2)12-8-10-6-4-5-7-11-10;;/h4-7,9,12H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNRYHXNKHHFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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